molecular formula C5H12ClF2NO B2965306 2-Amino-4,4-difluoropentan-1-ol;hydrochloride CAS No. 2344681-49-6

2-Amino-4,4-difluoropentan-1-ol;hydrochloride

Cat. No.: B2965306
CAS No.: 2344681-49-6
M. Wt: 175.6
InChI Key: CPUIBMRJAIJWDA-UHFFFAOYSA-N
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Description

2-Amino-4,4-difluoropentan-1-ol;hydrochloride is a fluorinated amino alcohol hydrochloride with the molecular formula C₅H₁₀F₂NO·HCl. It features a pentan-1-ol backbone substituted with two fluorine atoms at the 4-position and an amino group at the 2-position, forming a hydrochloride salt to enhance solubility and stability. This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by fluorine atoms, which can modulate bioavailability, metabolic stability, and intermolecular interactions .

Properties

IUPAC Name

2-amino-4,4-difluoropentan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2NO.ClH/c1-5(6,7)2-4(8)3-9;/h4,9H,2-3,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUIBMRJAIJWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CO)N)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reagents to introduce the fluorine atoms, followed by amination and hydroxylation reactions under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of 2-Amino-4,4-difluoropentan-1-ol;hydrochloride may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of recyclable chiral auxiliaries and nickel complexes has been explored to enhance the selectivity and yield of the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,4-difluoropentan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-Amino-4,4-difluoropentan-1-ol;hydrochloride exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The amino and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Amino-4,4-difluoropentan-1-ol;hydrochloride with structurally or functionally related compounds, highlighting key differences in substituents, physicochemical properties, and biological activity:

Compound Name Molecular Formula Key Structural Features Physicochemical/Biological Notes Reference
This compound C₅H₁₀F₂NO·HCl - 2-Amino, 4,4-difluoro, linear pentanol backbone Enhanced solubility due to hydrochloride salt; fluorine atoms may increase metabolic stability.
(S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride C₇H₁₇NO·HCl - 2-Amino, 4,4-dimethyl, chiral center (S-configuration) Steric hindrance from methyl groups may reduce reactivity; used in chiral synthesis intermediates.
2-Amino-4,4-difluorocyclopentan-1-ol C₅H₉F₂NO - Cyclopentanol ring, 4,4-difluoro substitution Lower molecular weight (137.13 g/mol); cyclic structure may restrict conformational flexibility.
(R)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride C₆H₁₁ClF₃NO₂ - Trifluoromethyl, ethyl ester, chiral (R-configuration) Higher fluorination increases lipophilicity; used in API intermediates for pharmaceuticals.
2-Amino-5-ethylphenol hydrochloride C₈H₁₁NO·HCl - Phenolic hydroxyl, 5-ethyl substitution Free-salt form shows 95% structural similarity; phenolic group enables hydrogen bonding.

Key Insights from Comparisons:

Fluorine vs. Fluorine’s smaller atomic radius also minimizes steric hindrance compared to methyl groups. The trifluoro variant exhibits higher lipophilicity (logP), which could enhance membrane permeability but reduce aqueous solubility.

Biological Activity Trends: Fluorinated pyrimidines (e.g., 5-fluoro-2-amino-4,6-dichloropyrimidine) demonstrate potent NO-inhibitory activity (IC₅₀ = 2 μM) , suggesting fluorinated amines like the target compound may similarly modulate biological pathways. Hydrochloride salts of amino alcohols generally show improved solubility, as seen in 2-amino-4'-hydroxyacetophenone hydrochloride , which is critical for in vivo applications.

Synthetic Flexibility: Compounds like methyl 2-amino-4,4-difluoropentanoate hydrochloride serve as ester precursors to amino alcohols, enabling tailored derivatization.

Biological Activity

2-Amino-4,4-difluoropentan-1-ol hydrochloride is a fluorinated compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Amino-4,4-difluoropentan-1-ol hydrochloride is C5H10ClF2N, and it has a molecular weight of approximately 163.12 g/mol. The presence of difluoroalkyl groups enhances its chemical reactivity and biological activity, making it a compound of interest for various research applications.

Research indicates that 2-Amino-4,4-difluoropentan-1-ol hydrochloride interacts with several biological targets. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its pharmacological effects.
  • Receptor Modulation : It can modulate the activity of certain receptors, which is crucial for its therapeutic efficacy.

Anticancer Properties

Preliminary studies suggest that 2-Amino-4,4-difluoropentan-1-ol hydrochloride exhibits promising anticancer activity. It has been investigated for its potential to inhibit cancer cell proliferation in various types of cancer, including:

  • Acute Myelogenous Leukemia (AML)
  • Chronic Myelogenous Leukemia (CML)
  • Melanoma

In a study focusing on Raf inhibitors, compounds similar to 2-Amino-4,4-difluoropentan-1-ol were shown to effectively inhibit cancer cell growth in vitro and in vivo .

Neuroprotective Effects

Research also indicates potential neuroprotective effects. The compound's ability to modulate neurotransmitter systems may provide therapeutic benefits in neurodegenerative diseases.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi makes it a candidate for further exploration in the development of new antimicrobial agents.

Case Studies

  • In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxicity of 2-Amino-4,4-difluoropentan-1-ol hydrochloride on cancer cell lines. Results indicated a dose-dependent inhibition of cell viability.
  • Animal Models : In vivo studies using animal models have shown that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.
  • Mechanistic Studies : Detailed mechanistic studies revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways.

Comparison with Similar Compounds

To understand the uniqueness and potential advantages of 2-Amino-4,4-difluoropentan-1-ol hydrochloride, it is beneficial to compare it with other fluorinated compounds:

Compound NameCAS NumberKey Features
1-Amino-2,2-difluorocyclopentane156292-75-0Contains an amino group but lacks hydroxyl.
N-(2,2-Difluoroethyl)-glycine hydrochloride2740887-31-2Amino acid derivative with difluoroethyl group.

These comparisons highlight the distinct structural features and biological activities associated with 2-Amino-4,4-difluoropentan-1-ol hydrochloride.

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